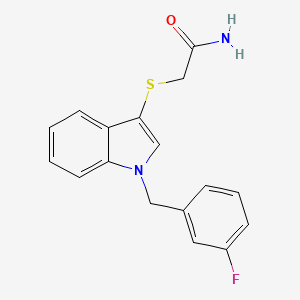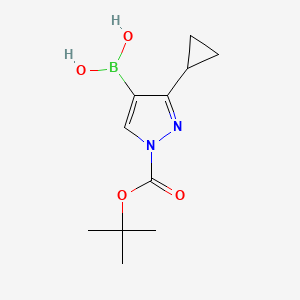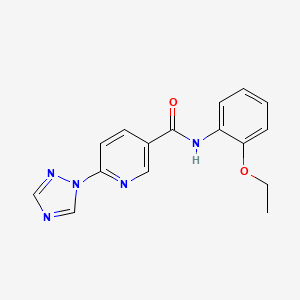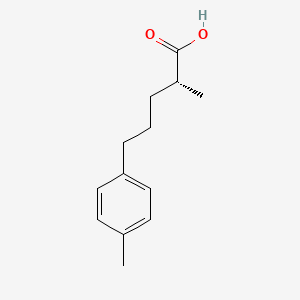![molecular formula C18H16FN3OS B2381208 N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide CAS No. 1171149-55-5](/img/structure/B2381208.png)
N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide” is a complex organic molecule that contains several functional groups, including a fluorobenzo[d]thiazol-2-yl group, a pyridin-3-ylmethyl group, and a cyclobutanecarboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a fluorobenzo[d]thiazol-2-yl group suggests that the compound may have aromatic properties, while the cyclobutanecarboxamide group could introduce steric hindrance .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the fluorobenzo[d]thiazol-2-yl group might undergo electrophilic aromatic substitution, while the cyclobutanecarboxamide group could participate in amide reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would be influenced by the strength of intermolecular forces .Applications De Recherche Scientifique
Antituberculosis Activity
A study by Jeankumar et al. (2013) designed and synthesized a series of compounds evaluated for their in vitro antituberculosis activity. Among these, a compound was identified with promising activity against Mycobacterium tuberculosis, highlighting its potential as a novel therapeutic agent for tuberculosis treatment (Jeankumar et al., 2013).
Anticancer Activity
Research by Hammam et al. (2005) focused on the synthesis of fluoro-substituted benzo[b]pyran derivatives, demonstrating significant anticancer activity against lung cancer cell lines. This study underscores the potential of fluoro-substituted compounds in developing new anticancer drugs (Hammam et al., 2005).
Antimicrobial and Antitumor Activities
A study by Anuse et al. (2019) on substituted 2-aminobenzothiazoles derivatives revealed good antimicrobial activity against resistant strains and potential for antitumor applications, indicating a broad spectrum of biological activities for thiazole derivatives (Anuse et al., 2019).
Development of Tubulin Polymerization Inhibitors
Kamal et al. (2014) synthesized 2-anilinopyridine-3-acrylamides that inhibited tubulin polymerization, displaying significant cytotoxicity against lung adenocarcinoma cell lines. This research highlights the therapeutic potential of these compounds in cancer treatment (Kamal et al., 2014).
Environmental Applications
Zargoosh et al. (2015) synthesized a novel magnetic nanoadsorbent for the removal of heavy metals from industrial wastes, demonstrating the environmental applications of such compounds in treating contaminated water (Zargoosh et al., 2015).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3OS/c19-14-7-2-8-15-16(14)21-18(24-15)22(17(23)13-5-1-6-13)11-12-4-3-9-20-10-12/h2-4,7-10,13H,1,5-6,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBTXUVPBGGOMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Butyl-4-{1-[(2-chlorophenyl)methyl]benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2381126.png)
![6-((4-chlorobenzyl)thio)-2-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2381127.png)
![Methyl 4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}benzoate](/img/structure/B2381129.png)
![6-(4-methoxybenzyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2381130.png)
![N-(6-methoxypyridin-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2381131.png)
![1-(4-Methoxybenzyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2381132.png)
![5-((4-Ethoxyphenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2381137.png)



![2-allyl-6-[(4-methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2381144.png)


